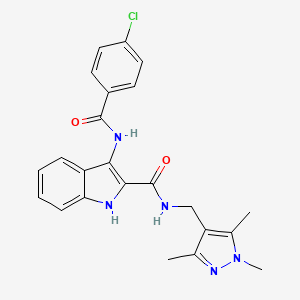
3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex chemical compound known for its unique structure and diverse applications in various scientific fields, particularly in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The initial step includes the preparation of the 1H-indole-2-carboxamide core, followed by the strategic incorporation of the 4-chlorobenzamido and 1,3,5-trimethyl-1H-pyrazol-4-yl methyl groups. Conditions such as temperature control, use of solvents like dichloromethane or ethanol, and catalysts (e.g., palladium) play a critical role in the reaction efficiency.
Industrial Production Methods
For large-scale production, advanced methods like continuous flow synthesis might be employed, which allows better control over reaction parameters and scalability. Automation and the use of high-throughput reactors can enhance the production efficiency, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: : The reduction of the 4-chlorobenzamido group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, especially involving the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halides, sulfonates under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
The major products from these reactions are often derivatives of the original compound with functional groups altered as per the reaction conditions applied. For instance, oxidation might introduce hydroxyl or keto groups, while reduction may convert amide to amine functionalities.
Scientific Research Applications
Chemistry
In organic chemistry, it serves as a precursor for synthesizing novel compounds with potential pharmacological activities. It is also used as a model compound for studying reaction mechanisms.
Biology
Biologically, it may act as a ligand for receptor studies, investigating interactions at the molecular level and potentially leading to the discovery of new drugs.
Medicine
In medicinal research, its derivatives might exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it valuable for drug development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials with advanced properties for use in electronics or polymers.
Mechanism of Action
The specific mechanism of action of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzamido)-N-(4-methylphenyl)-1H-indole-2-carboxamide
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Uniqueness
What sets 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide apart is its distinctive combination of functional groups, which imparts unique chemical properties and reactivity patterns. This makes it a versatile compound for synthetic modifications and a valuable tool in various research domains.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-13-18(14(2)29(3)28-13)12-25-23(31)21-20(17-6-4-5-7-19(17)26-21)27-22(30)15-8-10-16(24)11-9-15/h4-11,26H,12H2,1-3H3,(H,25,31)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPLBXRRRFILPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)
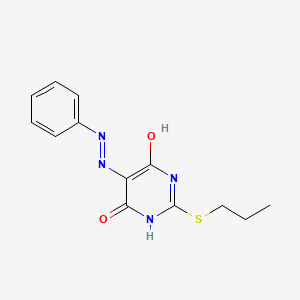
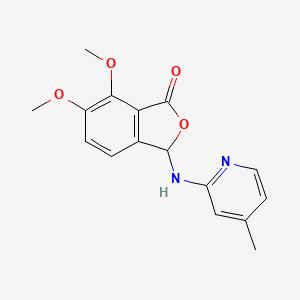

![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2365076.png)
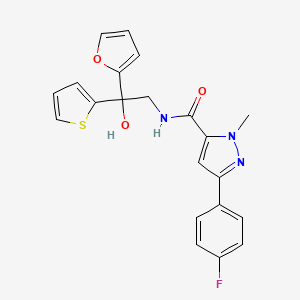
![7-fluoro-2-methyl-3-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2365078.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
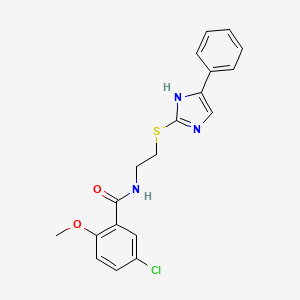
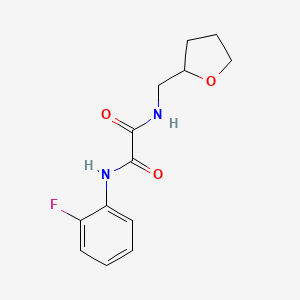
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)
